Stereochemistry-Dependent Cytotoxicity: D-Selenocystine vs. L-Selenocystine IC50 Comparison in V79 Cells
In direct head-to-head cytotoxicity comparisons using V79 cell cultures, the D-configured selenocystine (the oxidized dimeric form of D-selenocysteine) exhibits measurably lower cytotoxicity than its L-enantiomer counterpart [1]. The D-configuration shows an IC50 of approximately 39 μM, compared to approximately 34 μM for L-selenocystine under identical assay conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | D-selenocystine: IC50 ≈ 39 μM |
| Comparator Or Baseline | L-selenocystine: IC50 ≈ 34 μM; Sodium selenite: IC50 ≈ 17 μM |
| Quantified Difference | D-selenocystine is approximately 15% less cytotoxic than L-selenocystine; approximately 2.3-fold less cytotoxic than sodium selenite |
| Conditions | V79 cell culture, 72-hour incubation |
Why This Matters
For researchers developing selenium-based therapeutics or studying stereoselective toxicity mechanisms, the approximately 15% lower cytotoxicity of the D-configuration provides a quantifiably distinct safety window compared to the L-enantiomer.
- [1] Short MD, Xie Y, Li L, et al. Characteristics of selenazolidine prodrugs of selenocysteine: toxicity and glutathione peroxidase induction in V79 cells. J Med Chem. 2003;46(14):3070-3078. View Source
